molecular formula C16H14ClN5O2 B4610733 2-(4-chloro-2-methylphenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B4610733
M. Wt: 343.77 g/mol
InChI Key: OQDCFBLHFCYDAY-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide is a synthetic organic compound characterized by its unique chemical structure

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide typically involves a multi-step process. The initial step often includes the preparation of the 4-chloro-2-methylphenoxy intermediate, followed by the introduction of the tetrazole moiety. The final step involves the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency, efficiency, and safety. Advanced techniques such as automated synthesis and real-time monitoring are employed to maintain quality control.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(2-chlorophenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(4-chlorophenoxy)-2’-(trifluoromethyl)acetanilide

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its tetrazole moiety, in particular, is associated with enhanced stability and bioactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-10-7-12(17)5-6-14(10)24-9-15(23)18-13-4-2-3-11(8-13)16-19-21-22-20-16/h2-8H,9H2,1H3,(H,18,23)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDCFBLHFCYDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC(=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chloro-2-methylphenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide
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2-(4-chloro-2-methylphenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide
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2-(4-chloro-2-methylphenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide
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2-(4-chloro-2-methylphenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide
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2-(4-chloro-2-methylphenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide
Reactant of Route 6
2-(4-chloro-2-methylphenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.